molecular formula C13H14N2O3 B11799876 Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Cat. No.: B11799876
M. Wt: 246.26 g/mol
InChI Key: VUSVXBJXPLJSDF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is a pyrazole-derived compound featuring a phenoxyacetate ester backbone substituted with a 1-methylpyrazole moiety at the 4-position of the phenyl ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[4-(1-methylpyrazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C13H14N2O3/c1-15-8-11(7-14-15)10-3-5-12(6-4-10)18-9-13(16)17-2/h3-8H,9H2,1-2H3

InChI Key

VUSVXBJXPLJSDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromophenyl Methyl Ether

The synthesis begins with protecting the hydroxyl group of 4-bromophenol as its methyl ether. This step prevents undesirable side reactions during subsequent coupling. A typical procedure involves treating 4-bromophenol with methyl iodide in the presence of potassium carbonate in acetone, yielding 4-bromophenyl methyl ether in >90% yield.

Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazol-4-ylboronic Acid

The protected bromoarene undergoes a palladium-catalyzed cross-coupling with 1-methyl-1H-pyrazol-4-ylboronic acid. As demonstrated in analogous syntheses, a mixture of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂), potassium phosphate, dioxane, and water under microwave irradiation at 120°C for 30 minutes affords 4-(1-methyl-1H-pyrazol-4-yl)phenyl methyl ether in 60–75% yield. Microwave conditions enhance reaction efficiency by reducing side product formation.

Deprotection to 4-(1-Methyl-1H-pyrazol-4-yl)phenol

The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, regenerating the phenolic hydroxyl group. This step proceeds quantitatively but requires careful handling due to BBr₃’s moisture sensitivity.

Alkylation with Methyl Chloroacetate

The phenol is alkylated with methyl chloroacetate in the presence of a base such as potassium carbonate in acetone. Optimal conditions involve refluxing for 12–16 hours, yielding the target compound in 70–85% purity. Column chromatography (methanol/dichloromethane gradient) isolates the product.

Table 1: Reaction Conditions for Method 1

StepReagents/ConditionsYieldSource
Methyl ether formationKI, K₂CO₃, acetone, reflux>90%
Suzuki couplingPd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 120°C (microwave)60–75%
DeprotectionBBr₃, CH₂Cl₂, −78°C~100%
AlkylationMethyl chloroacetate, K₂CO₃, acetone, reflux70–85%

Method 2: Direct Alkylation of 4-(1-Methyl-1H-pyrazol-4-yl)phenol

Preparation of 4-(1-Methyl-1H-pyrazol-4-yl)phenol

This intermediate is synthesized via acid-catalyzed cyclization or palladium-mediated coupling. For instance, reacting 4-hydrazinophenol with acetylacetone in acetic acid generates the pyrazole ring, followed by N-methylation using dimethyl sulfate (DMS) in alkaline methanol. Yields range from 50–65%, with purification via recrystallization.

Ether Formation with Methyl Bromoacetate

The phenol is treated with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) using cesium carbonate as a base. Heating at 80°C for 6 hours achieves 80–90% conversion. This method bypasses the need for protecting groups, simplifying the synthetic route.

Table 2: Reaction Conditions for Method 2

StepReagents/ConditionsYieldSource
Pyrazole synthesis4-Hydrazinophenol, acetylacetone, H₃CCOOH50–65%
N-MethylationDMS, NaOH, MeOH70–80%
AlkylationMethyl bromoacetate, Cs₂CO₃, DMF, 80°C80–90%

Method 3: Esterification of 2-(4-(1-Methyl-1H-pyrazol-4-yl)phenoxy)acetic Acid

Synthesis of the Carboxylic Acid Precursor

The acid is prepared by hydrolyzing the corresponding nitrile or via Mannich reaction followed by cyanation and hydrolysis. For example, treating 4-(1-methyl-1H-pyrazol-4-yl)phenol with chloroacetonitrile under basic conditions forms the nitrile intermediate, which is hydrolyzed using aqueous NaOH at 100°C.

Esterification with Methanol

The carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol. This one-pot procedure converts the acid to its methyl ester in near-quantitative yield. Alternatively, HATU-mediated coupling with methanol is feasible but less cost-effective.

Table 3: Reaction Conditions for Method 3

StepReagents/ConditionsYieldSource
Nitrile hydrolysisNaOH, H₂O, 100°C60–75%
EsterificationSOCl₂, MeOH, 0°C to rt>95%

Comparative Analysis of Methods

  • Method 1 offers high regioselectivity due to the Suzuki coupling but involves multiple protection/deprotection steps, reducing overall yield.

  • Method 2 is more straightforward but requires access to preformed 4-(1-methyl-1H-pyrazol-4-yl)phenol, which may necessitate additional synthetic effort.

  • Method 3 is efficient for large-scale production but depends on the availability of the carboxylic acid precursor.

Industrial applications favor Method 2 for its simplicity, whereas academic settings may prefer Method 1 for its modularity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is primarily explored for its potential as an AMPK inhibitor , which is crucial in cancer therapy. AMPK (AMP-activated protein kinase) plays a significant role in cellular energy homeostasis, and its inhibition can lead to the suppression of tumor growth. The compound serves as a precursor for synthesizing novel inhibitors that target AMPK pathways .

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of pyrazole derivatives, including this compound. Compounds with similar structures have demonstrated significant radical scavenging activity in vitro, suggesting that they may protect cells from oxidative stress and related diseases .

Anticancer Properties

Research has shown that pyrazole derivatives exhibit cytotoxic effects against various human cancer cell lines. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For example, derivatives have been tested against colorectal carcinoma cells, showing promising results in inhibiting cell growth .

Case Study 1: AMPK Inhibitors Development

A study focused on synthesizing methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate highlighted its role in developing AMPK inhibitors. The synthesized compound showed good yield and purity and was characterized using NMR spectroscopy to confirm its structure . This research underscores the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antioxidant Screening

Another investigation evaluated the antioxidant activity of pyrazole-based compounds similar to this compound. The study utilized the DPPH assay to assess the radical scavenging ability of these compounds, revealing that several exhibited higher activity than ascorbic acid, a standard antioxidant . This finding suggests potential applications in nutraceuticals or therapeutic agents aimed at oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Target Compound C₁₃H₁₄N₂O₃ 246.26 1-methylpyrazole, phenoxy, acetate ester Phenoxy linkage enhances solubility; pyrazole contributes to π-π stacking
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate C₂₁H₂₀N₂O₃S 380.46 Sulfanyl, methoxyacetate ester Sulfanyl group increases hydrophobicity; stable under acidic conditions
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate C₈H₁₂N₂O₂ 168.19 1,3-dimethylpyrazole, acetate ester Compact structure; high volatility due to lower molecular weight
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate C₆H₉N₃O₂ 155.15 Amino group, acetate ester Polar amino group enhances hydrogen bonding; lower logP

Metabolic and Toxicity Considerations

  • This contrasts with sulfanyl or dimethylpyrazole derivatives, which exhibit slower metabolic degradation .
  • Amino vs. Methyl Substitutents: Amino-substituted analogs () show higher polarity and renal clearance rates, whereas methyl groups (as in the target compound) may prolong half-life due to increased lipophilicity .

Biological Activity

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate (CAS No. 1394021-01-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole moiety, which is often associated with various biological activities. The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H13_{13}N2_2O3_3
  • Molecular Weight : 233.24 g/mol

Synthesis

The synthesis of this compound typically involves coupling reactions that utilize pyrazole derivatives as key intermediates. For instance, one method involves the reaction of a pyrazole derivative with an aryl halide in the presence of a palladium catalyst under microwave irradiation, yielding the desired acetate in good yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT1165.23
Compound BHePG-24.50
This compoundMCF7TBD

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Pyrazole derivatives have been reported to act on targets such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies indicate that substituents on the pyrazole ring significantly affect potency and selectivity against cancer cell lines. For instance, the presence of electron-donating or withdrawing groups can modulate the compound's interaction with biological targets .

Case Studies

In one notable case study, researchers synthesized several pyrazole derivatives, including this compound, to evaluate their anticancer properties in vitro and in vivo. The results indicated that these compounds not only inhibited tumor growth but also exhibited lower toxicity profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the common synthesis routes for Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting methyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under elevated temperatures (60–80°C). Reaction progress is monitored using TLC, and purification is achieved via column chromatography . Alternative routes include Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, as seen in the synthesis of related pyrazole-acetate derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester/amine functionalities.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and C-O ester (~1250 cm⁻¹) stretches.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • HPLC for purity assessment (>95% purity is standard for research-grade material) .

Q. What are the key structural features influencing its reactivity?

The molecule’s reactivity stems from:

  • The ester group , which undergoes hydrolysis to carboxylic acids under acidic/basic conditions.
  • The pyrazole ring , enabling electrophilic substitution (e.g., nitration, halogenation).
  • The phenoxy linker , which can participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Temperature : Elevated temperatures (70–90°C) enhance reaction kinetics but may promote side reactions (e.g., ester hydrolysis).
  • Solvent polarity : DMF or DMSO improves solubility of intermediates, while THF may reduce byproduct formation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling efficiency in Suzuki reactions .
  • Mole ratios : A 1.2:1 molar ratio of nucleophile to electrophile minimizes unreacted starting material .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/IR results can arise from tautomerism (e.g., pyrazole ring proton exchange) or crystallographic disorder. Mitigation strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • X-ray crystallography (using SHELXL ) for unambiguous bond-length/angle validation.
  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals .

Q. What role does crystallography play in studying this compound’s derivatives?

X-ray crystallography provides atomic-level insights into:

  • Conformational flexibility : The phenoxy-acetate moiety often adopts a planar geometry, influencing binding to biological targets.
  • Intermolecular interactions : Hydrogen bonding between the ester carbonyl and water molecules affects solubility and stability. SHELXL refinement is preferred for high-resolution data, enabling accurate thermal parameter modeling .

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian) predict:

  • Binding affinity to targets like AMPK, where the pyrazole ring engages in π-π stacking with hydrophobic pockets.
  • Electronic effects : Electron-withdrawing groups on the phenyl ring enhance electrophilicity, improving inhibitor potency .

Q. What strategies address stability issues during long-term storage?

Stability is pH- and moisture-sensitive. Recommended practices include:

  • Lyophilization for solid-state storage under inert gas (N₂/Ar).
  • Buffer selection : Avoid aqueous solutions at extreme pH (<3 or >10) to prevent ester hydrolysis.
  • Additives : Antioxidants (e.g., BHT) mitigate oxidative degradation .

Methodological Notes

  • Advanced SAR studies : Focus on modifying the pyrazole’s methyl group or phenoxy linker to explore bioactivity against kinase targets .

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